molecular formula C5H10O B3126231 (R)-2-methylbutyraldehyde CAS No. 33204-48-7

(R)-2-methylbutyraldehyde

Cat. No.: B3126231
CAS No.: 33204-48-7
M. Wt: 86.13 g/mol
InChI Key: BYGQBDHUGHBGMD-RXMQYKEDSA-N
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Description

(R)-2-Methylbutyraldehyde (CAS 96-17-3) is a branched-chain aldehyde with the molecular formula C₅H₁₀O. It is an enantiomer of 2-methylbutyraldehyde, though most studies refer to the racemic mixture unless specified . The compound is characterized by a strong, asphyxiating odor in concentrated form, which transforms into a pleasant aroma of cocoa, coffee, nuts, and fruit when diluted .

Properties

IUPAC Name

(2R)-2-methylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGQBDHUGHBGMD-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426270
Record name (R)-2-methylbutyraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33204-48-7
Record name (R)-2-methylbutyraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2-Methylbutyraldehyde can be synthesized through several methods. One common approach is the oxidation of ®-2-methyl-1-butanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method involves the hydroformylation of 1-butene, followed by separation of the ®-enantiomer using chiral chromatography.

Industrial Production Methods: In industrial settings, ®-2-methylbutyraldehyde is often produced via the hydroformylation of 1-butene. This process involves the reaction of 1-butene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form a mixture of aldehydes, which are then separated to obtain the desired ®-enantiomer.

Chemical Reactions Analysis

Types of Reactions: ®-2-Methylbutyraldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to ®-2-methylbutyric acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to ®-2-methyl-1-butanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation: It can participate in aldol condensation reactions with other aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Condensation: Bases like sodium hydroxide or potassium hydroxide.

Major Products Formed:

    Oxidation: ®-2-Methylbutyric acid.

    Reduction: ®-2-Methyl-1-butanol.

    Condensation: β-Hydroxy aldehydes or ketones.

Scientific Research Applications

Applications in Food and Flavor Industry

Flavor Modulation
(R)-2-methylbutyraldehyde is utilized in the flavoring industry due to its pleasant aroma reminiscent of chocolate and coffee. It serves as a key ingredient in flavor formulations, enhancing the sensory profile of various food products. Studies indicate that it acts as a taste modulator through interaction with the calcium-sensing receptor (CaSR), influencing taste perception and potentially improving consumer acceptance of food products .

Fragrance Development
In perfumery, this compound is employed for its ability to impart woody and cocoa topnotes in fragrance compositions. Its use in fragrance formulations contributes to complex scent profiles, making it valuable for creating perfumes and scented products .

Biochemical Applications

Metabolic Pathways
Research has shown that this compound plays a role in the metabolic processes of various microorganisms. For instance, in Staphylococcus aureus, it serves as a precursor for branched-chain fatty acid synthesis, which is crucial for bacterial growth and virulence . This highlights its importance in microbiology and potential implications in understanding bacterial metabolism.

Yeast Metabolism
In yeast (specifically Saccharomyces cerevisiae), this compound is recognized as a metabolite involved in various biochemical pathways. Its production during fermentation processes underscores its relevance in biotechnology applications, particularly in the production of alcoholic beverages and biofuels .

Synthetic Applications

This compound is a versatile building block in organic synthesis. It is used to produce various chemical compounds through different synthetic routes:

  • Synthesis of Amino Compounds : It can be reacted with acetophenones and malononitrile to synthesize 2-amino-3-cyanopyridine derivatives via multicomponent condensation reactions .
  • Reductive Amination Reactions : The compound can participate in Rh-catalyzed reductive amination reactions with diethylamine, leading to the formation of N,N-diethyl-2-methyl-1-butanamine .

Case Studies

StudyApplicationFindings
Dos Santos Ferreira et al., 2024Microbial MetabolismDemonstrated the role of MbcS enzyme in utilizing this compound for fatty acid synthesis in Staphylococcus aureus.
Kitajima et al., 2023Flavor ModulationInvestigated how volatile short-chain aldehydes, including this compound, modulate taste perception through CaSR.

Mechanism of Action

The mechanism of action of ®-2-methylbutyraldehyde involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of ®-2-methylbutyric acid. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of ®-2-methyl-1-butanol. Its reactivity in condensation reactions is due to the presence of the aldehyde functional group, which can form carbon-carbon bonds with other carbonyl compounds.

Comparison with Similar Compounds

Chemical Structure and Isomerism

(R)-2-Methylbutyraldehyde belongs to the short-chain aldehyde family. Its structural analogs include:

  • Isobutyraldehyde (C₄H₈O) : A shorter-chain aldehyde with a linear structure.
  • Isovaleraldehyde (C₅H₁₀O) : A structural isomer with a different branching pattern.
  • Valeraldehyde (Pentanal, C₅H₁₀O) : A straight-chain aldehyde with distinct aroma properties .

Table 1: Structural Comparison

Compound Molecular Formula Branching CAS Number
This compound C₅H₁₀O Branched (C2) 96-17-3
Isovaleraldehyde C₅H₁₀O Branched (C3) 590-86-3
Valeraldehyde C₅H₁₀O Linear 110-62-3
Isobutyraldehyde C₄H₈O Branched (C2) 78-84-2

Physical and Chemical Properties

Table 2: Physical Properties

Compound Density (g/mL) Boiling Point (°C) Solubility Reactivity
This compound 0.804 ~92–95 (estimated) Low in water High (oxidizes readily)
Isovaleraldehyde 0.805 92–94 Insoluble Moderate
Valeraldehyde 0.809 103 Slightly soluble High
Hexanal 0.814 131 Insoluble High

Commercial Availability and Pricing

Table 3: Commercial Comparison

Compound Purity Price (¥/500g) Supplier
This compound 95%–98% 8,500 Kanto Reagents
Hexanal >95% 7,200 Sigma-Aldrich
Isovaleraldehyde 90% 6,500 J&K Chemicals

Biological Activity

(R)-2-methylbutyraldehyde, also known as (R)-2-methylbutanal, is an organic compound with significant biological activity. This compound is primarily recognized for its role in various metabolic pathways and its applications in both food science and pharmaceutical industries. Below, we explore its biological activities, metabolic roles, and relevant case studies.

  • Chemical Formula : C5_5H10_{10}O
  • Molecular Weight : 86.13 g/mol
  • CAS Number : 78-84-2

Metabolic Pathways

This compound is involved in several metabolic processes:

  • Fermentation Processes : In yeast, particularly Saccharomyces cerevisiae, this compound is produced during the fermentation of amino acids such as valine and isoleucine. It plays a crucial role in the production of fusel oils, which are important for flavor development in alcoholic beverages .
  • Conversion to Amino Acids : The compound can be converted into diastereomers of isoleucine hydantoin, showcasing its importance in amino acid biosynthesis. This conversion occurs under specific conditions that prevent significant racemization of the chiral center .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties. Its structural configuration allows it to scavenge free radicals, which can contribute to cellular protection against oxidative stress.

Flavoring Agent

As a volatile compound, this compound contributes to the flavor profile of various foods. It is often used in flavoring formulations due to its pleasant aroma reminiscent of fruit and nuts .

Case Studies and Research Findings

  • Yeast Metabolism :
    • A study highlighted the role of this compound in yeast fermentation processes. It was shown that this compound is a key intermediate in the nonoxidative conversion of pyruvate, impacting the production of ethanol and other metabolites essential for yeast growth and flavor development .
  • Amino Acid Synthesis :
    • In a patented process, this compound was utilized to synthesize D-isoleucine through a series of reactions that maintain stereochemistry. This demonstrates its potential utility in pharmaceutical applications where specific amino acid configurations are required .
  • Flavor Compounds :
    • A study on flavor compounds derived from purple potatoes identified this compound as a significant contributor to the overall aroma profile. This emphasizes its importance not only in fermentation but also in food science and product development .

Data Table: Biological Activities and Applications

Activity/ApplicationDescription
FermentationIntermediate in yeast metabolism; impacts alcohol production
Amino Acid SynthesisPrecursor for D-isoleucine; important for pharmaceutical applications
AntioxidantScavenges free radicals; contributes to cellular protection
Flavoring AgentUsed in food products for enhancing aroma and taste

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of enantiomerically pure (R)-2-methylbutyraldehyde for reproducible results?

  • Methodological Answer :

  • Step 1 : Use chiral catalysts (e.g., asymmetric hydrogenation catalysts) to enhance stereoselectivity during synthesis. Validate enantiomeric purity via chiral gas chromatography (GC) or nuclear magnetic resonance (NMR) with chiral shift reagents .

  • Step 2 : Follow standardized protocols for purification, such as fractional distillation under inert conditions, to minimize racemization. Document temperature, pressure, and solvent choices in detail .

  • Step 3 : Characterize intermediates and final products using spectroscopic techniques (e.g., IR, GC-MS) and compare retention times/spectral data with literature values .

Q. What analytical techniques are most reliable for quantifying trace levels of this compound in complex matrices?

  • Methodological Answer :

  • GC-MS : Optimize parameters (e.g., column type: DB-5MS, split ratio 1:10) to resolve this compound from isomers. Calibrate using internal standards like deuterated analogs to improve accuracy .

  • HPLC with UV detection : Use reverse-phase C18 columns and mobile phases (e.g., acetonitrile/water) adjusted to pH 3.0 for better peak resolution. Validate linearity (r² > 0.99) across 0.1–100 ppm .

  • Performance Metrics : Ensure limits of detection (LOD) ≤ 1.0 µg/L and recovery rates ≥ 95% (see Table 1) .

    Table 1 : Analytical Performance Parameters for this compound (Adapted from )

    ParameterValue
    Linearity (r²)>0.99
    LOD (GC-MS)0.5 µg/L
    Recovery (%)98.2 ± 1.5

Q. How should researchers assess the purity of this compound in the absence of certified reference materials?

  • Methodological Answer :

  • Cross-Validation : Combine NMR (¹H/¹³C), FT-IR, and GC-MS data to confirm structural integrity. For example, the aldehyde proton in this compound appears at δ 9.7–9.8 ppm in ¹H NMR .
  • Chiral Purity : Use polarimetry to measure specific optical rotation ([α]ᴅ²⁵ ≈ +15° for the (R)-enantiomer) and compare with literature values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across studies?

  • Methodological Answer :

  • Critical Review : Analyze experimental conditions (e.g., temperature, solvent polarity) affecting reported values like boiling point (68–70°C) and log P (1.2–1.5). Use tools like the NIST Chemistry WebBook for benchmark data .

  • Reproducibility Tests : Replicate conflicting experiments under controlled conditions. For example, discrepancies in vapor pressure may arise from impurities; repeat measurements using freshly distilled samples .

Q. What strategies enhance the stereoselective synthesis of this compound in catalytic systems?

  • Methodological Answer :

  • Catalyst Design : Employ chiral ligands (e.g., BINAP) in asymmetric hydroformylation of 2-methyl-1-butene. Monitor enantiomeric excess (ee) via chiral GC .

  • Kinetic Studies : Optimize reaction parameters (e.g., CO/H₂ pressure, catalyst loading) to favor the (R)-enantiomer. Use Arrhenius plots to model temperature-dependent selectivity .

Q. How can researchers integrate this compound into multidisciplinary studies (e.g., flavor chemistry or metabolic pathways)?

  • Methodological Answer :

  • Flavor Chemistry : Use dynamic headspace sampling to profile this compound in food matrices. Correlate sensory thresholds (e.g., 10 ppb in water) with GC-Olfactometry data .
  • Metabolic Studies : Incubate this compound with liver microsomes and analyze metabolites via LC-HRMS. Identify adducts (e.g., glutathione conjugates) to map detoxification pathways .

Methodological & Ethical Considerations

Q. What ethical standards apply when publishing datasets on this compound synthesis or toxicity?

  • Answer :

  • Data Integrity : Disclose all experimental variables (e.g., catalyst batch, solvent purity) to ensure reproducibility. Avoid selective reporting of favorable results .

  • Safety Protocols : Adhere to GHS guidelines for handling flammable aldehydes (e.g., use fume hoods, PPE) and document hazard mitigation strategies in supplementary materials .

Q. How can researchers design robust experiments to explore understudied properties of this compound?

  • Answer :

  • Hypothesis-Driven Design : Frame questions around gaps (e.g., "Does this compound exhibit enantiomer-specific antimicrobial activity?"). Use factorial designs to test multiple variables (e.g., concentration, pH) .
  • Pilot Studies : Conduct small-scale trials to refine methods before large-scale experiments. For example, pre-test extraction efficiency of this compound from plant tissues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-methylbutyraldehyde
Reactant of Route 2
Reactant of Route 2
(R)-2-methylbutyraldehyde

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